2,4'-Dinitrodiphenylmethane
Overview
Description
2,4’-Dinitrodiphenylmethane is an organic compound . It is a yellow crystalline powder that is almost insoluble in water but soluble in organic solvents such as ethanol and benzene . It is a strong explosive compound with very high instantaneous explosive energy .
Synthesis Analysis
The synthesis of 2,2’-dinitrodiphenylmethanes has been reported from 2-bromoaniline and formaldehyde in acidic medium followed by nitration using potassium nitrate in 98% H2SO4 . Dichloro derivatives of 2,2’-dinitrodiphenylmethanes have been synthesized by Sandmeyer’s reaction . Another synthesis method involves the Sandmeyer’s reaction of 4,4’-diamino-5,5’-dibromo-2,2’-dinitrodiphenylmethane with cuprous bromide and hydrobromic acid .Molecular Structure Analysis
The molecular formula of 2,4’-Dinitrodiphenylmethane is C13H10N2O4 . The molecular weight is 258.23 . The molecular structure and spectroscopic properties of similar compounds have been investigated using techniques like EI MS, &1H NMR . Density Functional Theory (DFT) calculations have been used to investigate the electronic and molecular structures .Chemical Reactions Analysis
The degradation mechanism of similar compounds in advanced oxidation processes (AOPs) has been studied. The addition-elimination reaction is the dominant mechanism . The intermediate generated can also undergo the process of addition-elimination reaction .Scientific Research Applications
Nitration Processes
- Nitration of Diphenylmethane : Diphenylmethane can be mononitrated to 2- and 4-nitrodiphenylmethane and further to 2,4'-dinitrodiphenylmethane, with negligible side reactions and quantitative conversions. This highlights a practical approach for the synthesis of dinitrodiphenylmethane isomers (Giumanini, Geatti, & Verardo, 2002).
Synthesis and Biological Evaluation
- Synthesis of Derivatives : The synthesis of derivatives such as 4,4’,5,5’-tetrabromo-2,2’-dinitrodiphenylmethane from dinitrodiphenylmethane is reported, showcasing its versatility in forming new compounds (Malar, Christudhas, & Raj, 2013).
Photoreactions and Polymer Studies
- Photoreactions of Polyamic Acid : 2,2'-Dinitrodiphenylmethane segments in polyamic acid show significant potential in photoreactions, useful in material sciences and polymer research (Philip & Sreekumar, 2002).
- Laser Flash Photolysis Studies : Research into the transient absorption spectra of 2,2'-dinitrodiphenylmethanes provides insight into their behavior under different light conditions, which is valuable in understanding their photochemical properties (Mathew, Ramaiah, Joshua, Weir, & George, 1993).
Photochemistry and Analytical Techniques
- Characterization of Isomers : The separation and characterization of various dinitrodiphenylmethane isomers using techniques like GC-FT-IR and GC-MS highlight its importance in analytical chemistry (Giumanini, Verardo, Soják, Kubinec, & Perjéssy, 2001).
Applications in Material Sciences
- Synthesis of Polyurethanes : The use of dinitrodiphenylmethane derivatives in synthesizing various polyurethanes with photoactive groups demonstrates its applications in developing new materials (Kumar & Sreekumar, 2009).
Environmental and Chemical Studies
- Photocatalytic Degradation Studies : 2,4-Dinitrodiphenylmethane derivatives are used in studies for the degradation of pollutants, indicating their potential in environmental applications (MirzaHedayat et al., 2018).
Properties
IUPAC Name |
1-nitro-2-[(4-nitrophenyl)methyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-14(17)12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15(18)19/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLMICLDWFELRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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